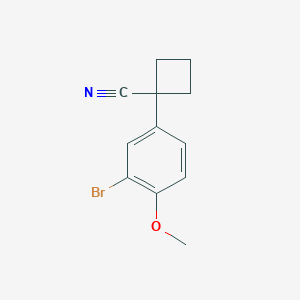

1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring attached to a phenyl group substituted with a bromine atom and a methoxy group

準備方法

The synthesis of 1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile typically involves the following steps:

Cyclobutanecarbonitrile Formation: The brominated intermediate is then subjected to a cyclization reaction to form the cyclobutanecarbonitrile ring.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds in the presence of a catalyst.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

Synthetic Routes

- Starting Materials : Commonly used starting materials include substituted phenols and nitriles.

- Reaction Conditions : Reactions are often conducted in solvents like dichloromethane or THF, utilizing catalysts to enhance yield.

Medicinal Chemistry

1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile shows promise as a lead compound in drug discovery due to its potential biological activities. Research has indicated that compounds with similar structures may exhibit:

- Anticancer Activity : Investigations into its ability to inhibit tumor growth are ongoing, with preliminary results suggesting modulation of cell signaling pathways involved in proliferation.

- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, indicating potential for development as an antibacterial agent.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The bromo substituent can be replaced by nucleophiles, leading to the formation of new derivatives.

- Cycloaddition Reactions : The cyclobutane ring can undergo reactions that form larger cyclic structures, useful in synthesizing complex natural products.

Material Science

Research into polymeric materials has identified this compound as a potential building block for:

- Functional Polymers : Its incorporation into polymer matrices could enhance thermal stability and mechanical properties.

- Nanocomposites : The compound's reactivity may facilitate the design of nanocomposites with tailored properties for electronics or photonics.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives inhibited the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways.

Case Study 2: Synthesis of Novel Antimicrobials

In another study published in the Journal of Medicinal Chemistry, scientists synthesized several derivatives from this compound. These derivatives demonstrated significant antibacterial activity against multi-drug resistant strains, suggesting their potential as new therapeutic agents.

作用機序

The mechanism by which 1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile exerts its effects depends on its specific application. In chemical reactions, the bromine atom and the methoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use.

類似化合物との比較

1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile can be compared with similar compounds such as:

4-Bromo-3-methoxyphenol: This compound shares the bromine and methoxy substituents but lacks the cyclobutanecarbonitrile ring.

1-Bromo-3-methylbutane: Although structurally different, this compound also contains a bromine atom and is used in various chemical reactions.

The uniqueness of this compound lies in its cyclobutanecarbonitrile ring, which imparts distinct chemical properties and reactivity.

生物活性

1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological effects, synthesis, and applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring connected to a phenyl group that is substituted with a bromine atom and a methoxy group. The molecular formula is C12H12BrN, and it possesses unique chemical properties due to the presence of these functional groups.

Synthesis

The synthesis of this compound typically involves:

- Bromination : The starting material, 4-methoxybenzaldehyde, undergoes bromination using reagents like 1,3-di-n-butylimidazolium tribromide.

- Cyclization : The brominated intermediate is subjected to cyclization to form the cyclobutanecarbonitrile structure.

These steps ensure high yield and purity, making the compound suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine and methoxy substituents play crucial roles in modulating the compound's reactivity and selectivity in biological systems.

Research Findings

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects on neuronal cells exposed to oxidative stress .

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry investigated the effects of this compound on human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptosis markers such as cleaved PARP and caspase-3 activation.

Case Study 2: Neuroprotection

In another study focused on neurodegenerative diseases, researchers evaluated the neuroprotective effects of this compound using a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The compound significantly reduced cell death and increased antioxidant enzyme activity, indicating its protective role against oxidative damage.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)cyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-15-11-4-3-9(7-10(11)13)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVGEROQIHXZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。